
5-Bromo-2-cyclobutylpyridine
Overview
Description
“5-Bromo-2-cyclobutylpyridine” is a chemical compound with the CAS Number: 1159815-16-3 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-cyclobutylpyridine .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-cyclobutylpyridine” is 1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“5-Bromo-2-cyclobutylpyridine” is a powder that is stored at room temperature . Its molecular weight is 212.09 .
Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-cyclobutylpyridine is a versatile compound in synthetic chemistry. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of brominated bipyridines and bipyrimidines, useful in preparing metal-complexing molecular rods. They utilized 5-bromo-2,2'-bipyridine and related derivatives, indicating the potential of brominated pyridines in complex molecule synthesis (Schwab, Fleischer, & Michl, 2002). Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, a previously inaccessible intermediate, from 5-bromo-2-iodopyridine. This facilitated the synthesis of functionalized pyridine derivatives, highlighting the role of brominated pyridines in diverse organic syntheses (Song et al., 2004).
Biological Applications
5-Bromo-2-cyclobutylpyridine derivatives find applications in biological studies. For instance, Bonhoeffer et al. (2000) discussed the use of 5-Bromo-2′-deoxyuridine (BrdU) in measuring cell turnover in vivo, demonstrating its utility in biological research and cell proliferation studies (Bonhoeffer, Mohri, Ho, & Perelson, 2000). Schneider and d’Adda di Fagagna (2012) explored the effects of BrdU on neural stem cells, revealing its impact on global DNA methylation and cell differentiation (Schneider & d’Adda di Fagagna, 2012).
Pharmaceutical and Pesticide Synthesis
The compound is also relevant in the synthesis of pharmaceutical and pesticide products. Shi et al. (2022) discussed a case of poisoning with 5-bromo-2-nitropyridine, an intermediate in such syntheses, underscoring its industrial importance (Shi et al., 2022). Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine, highlighting its role in industrial chemical processes (Agosti et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-cyclobutylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFQWGAWOPTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclobutylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



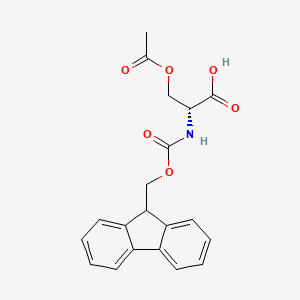
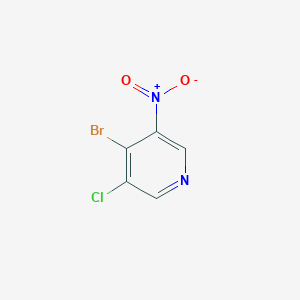
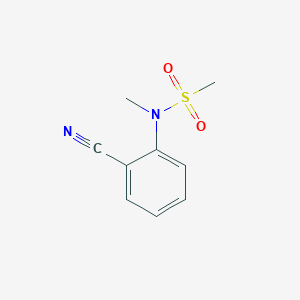
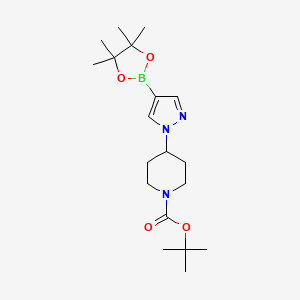
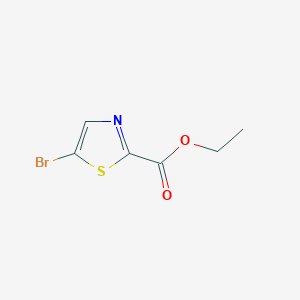
![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)
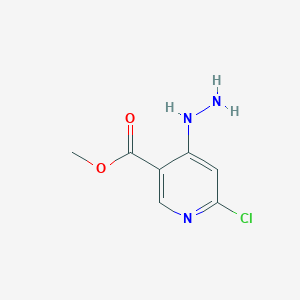
![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)
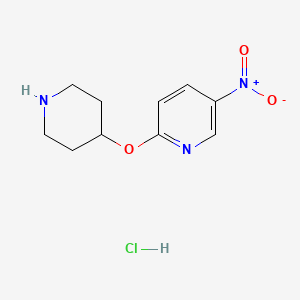
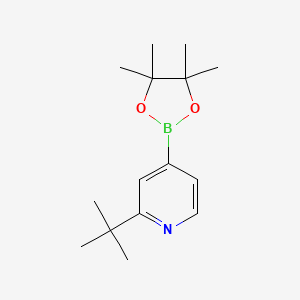
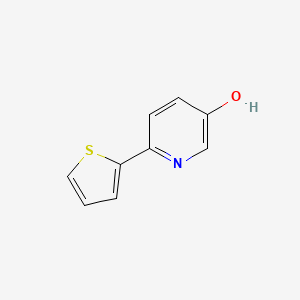
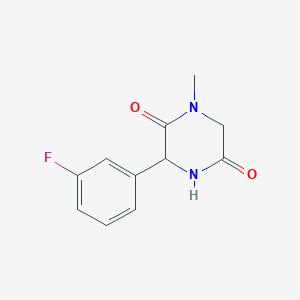
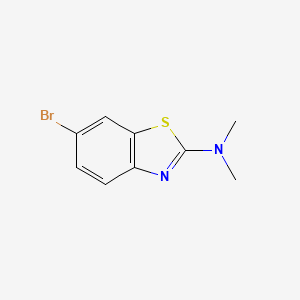
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)